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Executive Summary
Cyclophilin B (CypB), a member of the immunophilin family, has emerged from its initial

discovery as a cyclosporin A-binding protein to be recognized as a critical multifaceted enzyme

involved in a host of cellular processes. This technical guide provides a comprehensive

overview of the discovery, history, and core functionalities of cyclophilin B. It details its

enzymatic properties as a peptidyl-prolyl cis-trans isomerase, its pivotal role in protein folding

within the endoplasmic reticulum, and its extracellular signaling functions through the CD147

receptor. Furthermore, this guide elucidates its involvement in key signaling pathways,

including the ERK and STAT5 pathways, and its implications in various pathological conditions

such as cancer, inflammatory diseases, and viral infections. Quantitative data, detailed

experimental methodologies, and visual representations of its molecular interactions are

presented to serve as a valuable resource for the scientific community.

Discovery and Historical Perspective
The journey to understanding Cyclophilin B began with the broader discovery of cyclophilins

as the primary intracellular receptors for the immunosuppressive drug, cyclosporin A (CsA).

1984: The term "cyclophilin" was first coined by Handschumacher et al. after they identified a

specific cytosolic protein from bovine thymocytes that bound to CsA.[1] This initial discovery
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laid the groundwork for understanding the mechanism of action of this important

immunosuppressant.

Early 1990s: As research into cyclosporin A-binding proteins expanded, it became evident

that a family of these proteins existed. In 1991, two independent research groups, one led by

E. R. Price and the other by Caroni et al., cloned and characterized a second human

cyclosporin A-binding protein.[2][3] This newly identified protein was distinct from the

cytosolic Cyclophilin A, notably due to the presence of an N-terminal signal sequence that

directed it to the endoplasmic reticulum. This isoform was named Cyclophilin B (CypB),

also referred to as S-cyclophilin in some early literature.[3] These seminal studies not only

identified a new member of the cyclophilin family but also established its enzymatic nature as

a peptidyl-prolyl cis-trans isomerase (PPIase) and confirmed that its activity was inhibited by

cyclosporin A.[2]

Subsequent research further delineated the unique characteristics and functions of CypB,

distinguishing it from its cytosolic counterpart and highlighting its roles both within the cell and

in the extracellular environment.

Physicochemical and Biochemical Properties
Cyclophilin B is a 21-kDa protein with a multifaceted biochemical profile.[4] Its primary

enzymatic activity is the catalysis of the cis-trans isomerization of proline imidic peptide bonds,

a rate-limiting step in the folding of many proteins.[5]

Property Value Reference

Molecular Weight ~21 kDa [4]

Gene Location (Human) 15q22.31 [6]

Subcellular Localization
Endoplasmic Reticulum,

Nucleus, Secreted
[4]

Binding Affinity to Cyclosporin

A (Kd)
9.8 nM [7]

Peptidyl-prolyl Isomerase

Activity (kcat/Km)
6.3 x 10^6 M-1s-1 [8]
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Key Molecular Interactions and Signaling Pathways
Cyclophilin B's functional diversity stems from its interactions with a range of intracellular and

extracellular partners. These interactions are central to its roles in protein folding, cellular

signaling, and disease pathogenesis.

Procollagen Folding and Maturation
Within the endoplasmic reticulum, CypB plays a crucial role in the proper folding and

modification of procollagen. It is a component of a complex that includes prolyl 3-hydroxylase 1

(P3H1) and cartilage-associated protein (CRTAP).[9] This complex is essential for the 3-

hydroxylation of specific proline residues in procollagen chains. The PPIase activity of CypB is

thought to facilitate the correct conformation of the procollagen molecule, which is necessary

for subsequent post-translational modifications and the formation of the stable triple helix.[9]

[10] Disruptions in this process, due to mutations in the PPIB gene (encoding CypB), can lead

to severe connective tissue disorders like osteogenesis imperfecta.[9]

Cyclophilin B in Procollagen Folding
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Cyclophilin B's role in the procollagen folding pathway.

Extracellular Signaling via CD147
Secreted CypB acts as a ligand for the transmembrane receptor CD147, also known as

basigin.[11][12] This interaction initiates a signaling cascade that has significant implications for

cell migration, proliferation, and inflammation. Upon binding to CD147, CypB can induce a

calcium flux and activate the mitogen-activated protein kinase (MAPK) pathway, specifically the

extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][13] This activation is crucial for the

chemotactic activity of CypB, attracting immune cells to sites of inflammation.[11]
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Extracellular CypB signaling through the CD147 receptor.

Regulation of STAT5 Signaling
In addition to its extracellular roles, CypB can be found in the nucleus where it has been shown

to interact with the Signal Transducer and Activator of Transcription 5 (STAT5). This interaction

appears to enhance STAT5-mediated gene expression. While the precise mechanism is still

under investigation, it is proposed that CypB may act as a co-activator, potentially by

influencing the conformation of STAT5 or its interaction with other transcriptional machinery.

This function of CypB has been implicated in the regulation of cell proliferation and

differentiation in response to cytokines that activate the JAK-STAT pathway.
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Nuclear CypB as a modulator of STAT5-mediated transcription.
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Experimental Protocols
This section provides an overview of key experimental methodologies used to study

Cyclophilin B. These are intended as a guide and may require optimization for specific

experimental contexts.

Western Blotting for Cyclophilin B Detection
This protocol outlines the general steps for detecting CypB in cell lysates or tissue

homogenates.

Sample Preparation:

Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE:

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

Load samples onto a 12% SDS-polyacrylamide gel and run at 100-150V until the dye front

reaches the bottom.

Protein Transfer:

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer

system.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with a primary antibody against Cyclophilin B (typically at a

1:1000 dilution) overnight at 4°C.

Wash the membrane three times with TBST for 5-10 minutes each.
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Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1

hour at room temperature.

Wash the membrane again as described above.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a

chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein
Interactions
This protocol is designed to investigate the interaction of CypB with its binding partners, such

as CD147.

Cell Lysis:

Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease

inhibitors) to preserve protein-protein interactions.

Pre-clearing (Optional):

Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific

binding.

Centrifuge and collect the supernatant.

Immunoprecipitation:

Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g.,

anti-CD147) for 2-4 hours or overnight at 4°C with gentle rotation.

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

Washing:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to

remove non-specifically bound proteins.

Elution and Analysis:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting using an antibody against the "prey"

protein (e.g., anti-CypB).

Chemotaxis Assay
This protocol can be used to assess the chemotactic effect of secreted CypB on immune cells,

such as T-lymphocytes.

Cell Preparation:

Isolate the desired cell population (e.g., human peripheral blood T-cells).

Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6

cells/mL.

Assay Setup:

Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a 5 µm pore size

membrane).

Add different concentrations of recombinant human CypB to the lower chambers. Use

medium alone as a negative control and a known chemoattractant as a positive control.

Add the cell suspension to the upper chambers.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

Quantification of Migrated Cells:
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Remove the upper chamber and wipe the non-migrated cells from the top of the

membrane.

Fix and stain the migrated cells on the bottom of the membrane.

Count the number of migrated cells in several high-power fields under a microscope.

Alternatively, migrated cells in the lower chamber can be collected and counted using a

flow cytometer.

Experimental Workflow for CypB Research
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A generalized workflow for studying Cyclophilin B.

Role in Disease and Therapeutic Potential
The diverse functions of Cyclophilin B implicate it in a range of human diseases, making it an

attractive target for therapeutic intervention.

Cancer: Increased expression of CypB has been observed in several types of cancer,

including breast, colon, and pancreatic cancer.[14] Its role in promoting cell proliferation and
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migration through the CD147 pathway suggests that targeting CypB or its interaction with

CD147 could be a viable anti-cancer strategy.

Inflammatory Diseases: As a chemoattractant for immune cells, extracellular CypB is

involved in the pathogenesis of inflammatory conditions such as rheumatoid arthritis.[4]

Inhibiting the secretion or receptor binding of CypB could offer a novel approach to

modulating the inflammatory response.

Viral Infections: CypB has been shown to interact with viral proteins and play a role in the

replication of several viruses, including Hepatitis C virus (HCV).[15] This has led to the

development of cyclophilin inhibitors as potential antiviral agents.

Connective Tissue Disorders: As previously mentioned, mutations in the PPIB gene are a

cause of recessive osteogenesis imperfecta, highlighting its critical role in collagen

biosynthesis.[9]

Conclusion
Cyclophilin B has evolved from being known simply as a cyclosporin A-binding protein to a

key player in fundamental cellular processes. Its dual life, acting as a chaperone in the

endoplasmic reticulum and a signaling molecule in the extracellular space, underscores its

complexity and importance. The continued elucidation of its roles in health and disease opens

up new avenues for the development of targeted therapies for a variety of conditions. This

guide provides a foundational resource for researchers and drug development professionals to

further explore the intricate biology of Cyclophilin B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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